BAY-677

Descripción general

Descripción

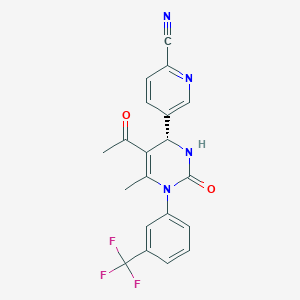

BAY-677 es un compuesto químico conocido por su función como control inactivo para BAY-678, un inhibidor potente y selectivo de la elastasa de neutrófilos humanos (HNE). This compound se caracteriza por su fórmula molecular C20H15F3N4O2 y un peso molecular de 400,35 g/mol . Se utiliza principalmente en la investigación científica para estudiar los efectos de BAY-678 al servir como control .

Aplicaciones Científicas De Investigación

BAY-677 se utiliza ampliamente en la investigación científica como un compuesto de control para estudiar los efectos de BAY-678. Sus aplicaciones abarcan varios campos:

Química: Se utiliza para comprender los mecanismos inhibitorios de HNE y para desarrollar nuevos inhibidores.

Biología: Ayuda a estudiar el papel de HNE en varios procesos biológicos y enfermedades.

Medicina: Ayuda en el desarrollo de agentes terapéuticos que se dirigen a HNE para tratar enfermedades pulmonares y otras afecciones.

Industria: Se utiliza en el desarrollo de nuevas sondas químicas y descubrimiento de fármacos

Mecanismo De Acción

Como control inactivo, BAY-677 no exhibe ninguna actividad biológica significativa. es estructuralmente similar a BAY-678, que inhibe HNE al unirse a su sitio activo. Esta unión evita que HNE interactúe con sus sustratos naturales, lo que reduce su actividad. Los objetivos moleculares y las vías involucradas en esta inhibición están relacionados principalmente con la respuesta inflamatoria y la remodelación de tejidos .

Análisis Bioquímico

Biochemical Properties

BAY-677 interacts with various enzymes and proteins within the biochemical reactions. It is specifically associated with human neutrophil elastase (HNE), acting as a control probe for BAY-678, an HNE inhibitor . The nature of these interactions is primarily inhibitory, with this compound serving as a control in the context of HNE inhibition .

Cellular Effects

As a control probe for BAY-678, it is likely that this compound may have similar effects on cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Given its role as a control probe for BAY-678, it is likely that this compound may exert its effects at the molecular level through similar mechanisms, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

La síntesis de BAY-677 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores en condiciones controladas. Las rutas sintéticas detalladas y las condiciones de reacción son propiedad y no se divulgan públicamente. se sabe que el compuesto se sintetiza utilizando técnicas avanzadas de química orgánica, lo que garantiza una alta pureza y rendimiento .

Análisis De Reacciones Químicas

BAY-677, al ser un control inactivo, no experimenta reacciones químicas significativas en condiciones normales. es estructuralmente similar a BAY-678, que experimenta varias reacciones como oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores que facilitan las reacciones .

Comparación Con Compuestos Similares

BAY-677 es único en su función como control inactivo para BAY-678. Los compuestos similares incluyen:

BAY-678: Un inhibidor de HNE potente y selectivo con una IC50 de 20 nM.

MK-677: Un secretagogo de la hormona del crecimiento que imita la acción de la grelina.

Otros inhibidores de HNE: Compuestos que inhiben HNE pero pueden variar en potencia y selectividad .

La singularidad de this compound radica en su uso como compuesto de control, que es esencial para validar los efectos de BAY-678 en diversas configuraciones experimentales.

Propiedades

IUPAC Name |

5-[(6S)-5-acetyl-4-methyl-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-6-yl]pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N4O2/c1-11-17(12(2)28)18(13-6-7-15(9-24)25-10-13)26-19(29)27(11)16-5-3-4-14(8-16)20(21,22)23/h3-8,10,18H,1-2H3,(H,26,29)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIVGIFOWOVINL-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2117404-84-7 | |

| Record name | BAY-677 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2117404847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY-677 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RWG27AN5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

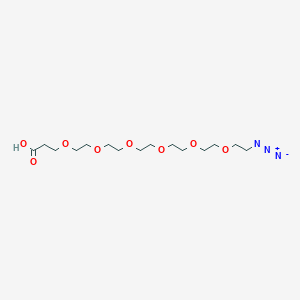

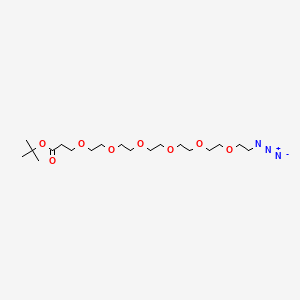

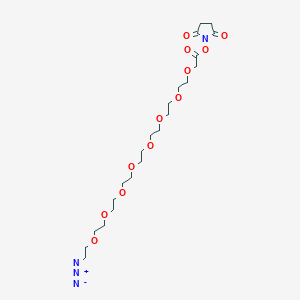

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B605865.png)